molecular formula C14H19NO2 B1198626 gamma-Morpholino-butyrophenone CAS No. 3935-01-1

gamma-Morpholino-butyrophenone

Cat. No.: B1198626
CAS No.: 3935-01-1
M. Wt: 233.31 g/mol
InChI Key: NGGBBEAUVRBDHF-UHFFFAOYSA-N
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Description

γ-Morpholino-butyrophenone is a synthetic organic compound featuring a morpholine moiety attached to a butyrophenone backbone.

Properties

CAS No.

3935-01-1

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

4-morpholin-4-yl-1-phenylbutan-1-one

InChI

InChI=1S/C14H19NO2/c16-14(13-5-2-1-3-6-13)7-4-8-15-9-11-17-12-10-15/h1-3,5-6H,4,7-12H2

InChI Key

NGGBBEAUVRBDHF-UHFFFAOYSA-N

SMILES

C1COCCN1CCCC(=O)C2=CC=CC=C2

Canonical SMILES

C1COCCN1CCCC(=O)C2=CC=CC=C2

Other CAS No.

3935-01-1

Synonyms

gamma-morpholinobutyrophenone hydrochloride
NSD 2023
NSD 2023 hydrochloride
NSD-2023

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The table below summarizes key structural and synthetic differences between γ-morpholino-butyrophenone analogs and related compounds:

Compound Name Core Structure Substitutions/Modifications Synthesis Method Yield/Purity
γ-Morpholino-butyrophenone (hypothetical) Butyrophenone + morpholine Morpholine at γ-position of ketone Likely via nucleophilic substitution Not reported
4-Morpholinoacetophenone Acetophenone + morpholine Morpholine at para-position Substitution of acetophenone derivatives >95% purity, mp 96–98°C
Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da) Cyclopropane + morpholine Phenoxy and phenylcyclopropyl groups Procedure B: reflux with phenol 53% yield, dr 20:1
7a (Morpholino-pyridopyrimidinone) Pyridopyrimidinone + morpholine Phenylhydrazono-methyl group Reflux with morpholine in ethanol IR, NMR, MS confirmed
Chloro-phenyl-morpholine analogs Phenyl + morpholine Chloro substituent at phenyl ring Halogenation of phenyl-morpholine Anti-inflammatory activity

Pharmacological Activity

  • Anti-inflammatory Effects: Chloro- and bromo-substituted phenyl-morpholine analogs demonstrate significant inhibition of the arachidonic acid pathway (IC₅₀ values in micromolar range) . γ-Morpholino-butyrophenone’s hypothetical activity may align with these mechanisms due to shared morpholine-mediated enzyme interactions.
  • Antitumor Potential: Morpholino-pyridopyrimidinones (e.g., 7a, 7c) exhibit cytotoxicity against cancer cell lines, with molecular docking studies suggesting binding to DNA topoisomerase II .
  • Analgesic Properties: Morpholino compounds in albino rats show dose-dependent analgesic effects, likely via central nervous system modulation . Structural flexibility in γ-morpholino-butyrophenone may optimize receptor affinity.

Physicochemical Properties

  • Solubility : Morpholine derivatives generally exhibit moderate water solubility due to the polar oxygen atom in the morpholine ring. Substitutions (e.g., chloro groups) increase hydrophobicity, impacting bioavailability .
  • Thermal Stability: 4-Morpholinoacetophenone has a melting point of 96–98°C , whereas cyclopropane-containing analogs (e.g., 15da) are isolated as oils, indicating lower crystallinity .

Key Research Findings and Challenges

  • Activity-Structure Relationships : Anti-inflammatory potency correlates with electron-withdrawing substituents (e.g., Cl, Br) on the phenyl ring, enhancing electrophilic interactions .
  • Synthetic Limitations : Low yields in cyclopropane-containing analogs (e.g., 15da, 53% yield) highlight challenges in stereochemical control .
  • Unresolved Questions: The exact binding targets of γ-morpholino-butyrophenone remain speculative, necessitating further molecular docking studies akin to those performed on morpholino-pyridopyrimidinones .

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